molecular formula C21H21ClN2O3S B11426362 N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

Cat. No.: B11426362
M. Wt: 416.9 g/mol
InChI Key: ZGUZIFVMTLCTST-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, an oxazole ring, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfinyl group: This step may involve the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form thioether derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorobenzyl group would yield various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)acetamide: A thioether analog.

    N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide: A sulfone analog.

    N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)amino)acetamide: An amine analog.

Uniqueness

The uniqueness of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide

InChI

InChI=1S/C21H21ClN2O3S/c1-14-7-3-5-9-17(14)21-24-19(15(2)27-21)12-28(26)13-20(25)23-11-16-8-4-6-10-18(16)22/h3-10H,11-13H2,1-2H3,(H,23,25)

InChI Key

ZGUZIFVMTLCTST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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